![molecular formula C12H10ClNO2S B14607300 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-19-9](/img/structure/B14607300.png)
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methanesulfinyl group, and a pyridine ring. Its molecular formula is C12H10ClNO2S, and it is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-chlorobenzyl chloride with pyridine-1-oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the pyridine-1-oxide group. The reaction conditions usually require a solvent like dimethylformamide (DMF) and a temperature range of 60-80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents like nitro or amino groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Nitrating agents (e.g., HNO3/H2SO4), aminating agents (e.g., NH3), solvents like dichloromethane (DCM), temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Formation of 2-[(2-Chlorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine.
Reduction: Formation of 2-[(2-Chlorophenyl)methanesulfanyl]-1-oxo-1lambda~5~-pyridine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Chlorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- 2-[(2-Chlorophenyl)methanesulfanyl]-1-oxo-1lambda~5~-pyridine
- 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-benzene
Uniqueness
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits a balance of stability and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
60264-19-9 |
|---|---|
Formule moléculaire |
C12H10ClNO2S |
Poids moléculaire |
267.73 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-6-2-1-5-10(11)9-17(16)12-7-3-4-8-14(12)15/h1-8H,9H2 |
Clé InChI |
CTXDERRVMSZGGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CS(=O)C2=CC=CC=[N+]2[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


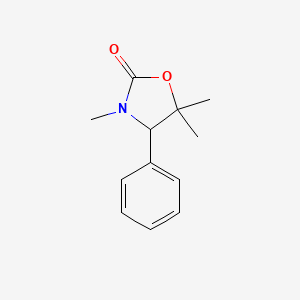
![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
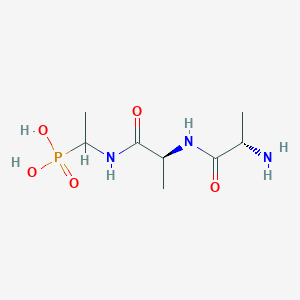
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)

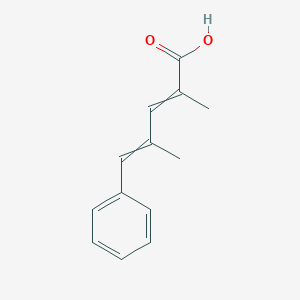
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)

![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)

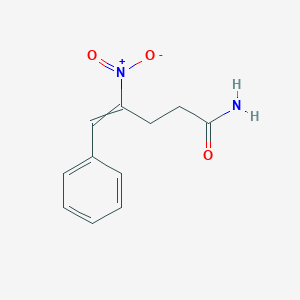
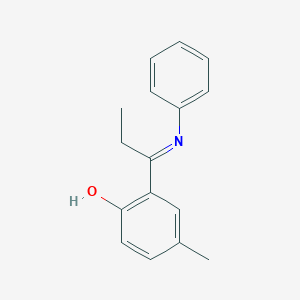
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
